AC710 -

AC710

Catalog Number: EVT-253372
CAS Number:
Molecular Formula: C31H42N6O4
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AC-710 is an inhibitor of PDGFR family kinases (IC50s = 7.7, 10.5, 2, and 1.2 nM for PDGFRβ, CSF1R, FLT3, and c-Kit, respectively). It is greater than 30-fold selective for PDGFR family kinases over a panel of 386 kinases, as well as over a panel of five cytochrome P450 (CYP) enzymes (IC50s = >40 µM). AC-710 (30 mg/kg) inhibits CSF1R-dependent M-NFS-60 murine leukemia cell proliferation and reduces tumor volume in an FLT3 mutant MV4-11 leukemia mouse xenograft model.
AC710 is a potent, selective PDGFR-family kinases inhibitor with Kd values of 0.6 nM/1.0 nM/1.3 nM/1.0 nM for FLT3/KIT/PDGFRα/PDGFRβ respectively. IC50 value: 0.6 nM/1.0 nM/1.3 nM/1.0 nM (FLT3/KIT/PDGFRα/PDGFRβ) Target: PGDFR inhibitorAC710 demonstrated equivalent or slightly better efficacy in reducing the joint swelling and inflammation than dexomethasone administered at a safe dose. AC710 was well tolerated at the tested doses based on body weight and body condition. On the basis of the overall better in vivo tolerability and the mouse efficacy data,compound 22b (AC710) was selected as a preclinical development candidate.
Source

AC710 was developed through extensive research aimed at identifying new therapeutic agents capable of addressing unmet medical needs. The compound's synthesis and characterization have been documented in various scientific studies, highlighting its potential efficacy and safety profiles.

Classification

AC710 falls under the category of synthetic organic compounds. Its classification is based on its molecular structure, pharmacological properties, and the biological targets it interacts with. This classification aids in understanding its potential applications and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of AC710 involves several key steps, typically employing organic synthesis techniques. Common methods include:

  • Chemical Synthesis: Utilizing standard organic reactions such as coupling reactions, cyclizations, and functional group transformations.
  • Purification Techniques: Employing chromatography methods (e.g., high-performance liquid chromatography) to isolate and purify the synthesized compound.

Technical Details

The synthesis process may involve specific reagents and catalysts that facilitate the formation of AC710 from simpler precursors. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

AC710's molecular structure can be represented by its chemical formula, which outlines the arrangement of atoms within the molecule. The structure typically includes various functional groups that contribute to its biological activity.

Data

Key structural data may include bond lengths, angles, and spatial configurations derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These data points are crucial for understanding how AC710 interacts with biological targets.

Chemical Reactions Analysis

Reactions

AC710 undergoes various chemical reactions that are essential for its biological activity. These may include:

  • Receptor Binding: Interaction with specific receptors leading to downstream signaling effects.
  • Metabolic Transformations: Biochemical reactions that modify AC710 within biological systems.

Technical Details

The kinetics of these reactions can be studied using techniques such as enzyme assays or binding studies, providing insight into the compound's efficacy and potency.

Mechanism of Action

Process

The mechanism of action of AC710 involves its interaction with specific molecular targets within cells. This interaction can modulate signaling pathways associated with inflammation or immune response.

Data

Quantitative data regarding binding affinities, IC50 values (the concentration required to inhibit 50% of the target activity), and downstream effects on cellular functions are essential for elucidating the mechanism by which AC710 exerts its therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

AC710 exhibits distinct physical properties such as:

  • Molecular Weight: A critical factor influencing its pharmacokinetics.
  • Solubility: Important for bioavailability; solubility in various solvents can provide insights into formulation strategies.
  • Melting Point: Indicates stability under different conditions.

Chemical Properties

Chemical properties include reactivity profiles, stability under various pH conditions, and susceptibility to oxidation or hydrolysis. These properties are vital for predicting how AC710 will behave in biological systems.

Applications

Scientific Uses

AC710 has potential applications in several scientific fields:

  • Pharmaceutical Development: As a candidate for drug development targeting inflammatory diseases or autoimmune disorders.
  • Biochemical Research: As a tool for studying specific biological pathways or mechanisms involved in disease processes.
  • Clinical Trials: Investigating its safety and efficacy in human subjects to establish therapeutic protocols.

The ongoing research into AC710 continues to reveal its potential benefits and applications across various domains within medicine and biology.

Introduction to AC710 as a Multikinase Inhibitor

Pharmacological Context of PDGFR-Family Kinases in Disease Pathogenesis

The PDGFR kinase family—including FLT3, CSF1R, PDGFRα/β, and KIT—regulates critical processes in cancer and immune dysregulation:

  • FLT3: Internal tandem duplication (ITD) mutations occur in 30% of acute myeloid leukemia (AML) cases, driving constitutive proliferation and poor prognosis [3] [8].
  • CSF1R: Mediates differentiation and survival of tumor-associated macrophages (TAMs), which establish immunosuppressive microenvironments and correlate with resistance to immune checkpoint inhibitors [5] [10].
  • PDGFRα/β: Underlies stromal activation in solid tumors and fibroblast-driven pathologies like rheumatoid arthritis [1] [6].
  • KIT: Gain-of-function mutations are oncogenic drivers in gastrointestinal stromal tumors (GIST) and systemic mastocytosis [9].AC710’s sub-nanomolar inhibition of these kinases disrupts disease-promoting signaling networks at the receptor level [1] [9].

Rationale for Dual FLT3/CSF1R Inhibition in Oncology and Immunology

Simultaneous targeting of FLT3 and CSF1R with AC710 addresses intertwined pathological mechanisms:

  • Oncological Synergy: FLT3-ITD+ AML cells secrete CSF1, recruiting CSF1R+ TAMs that protect leukemic clones from chemotherapy. AC710 ablates this crosstalk by inhibiting both kinases [3] [5].
  • Immunomodulation: CSF1R blockade repolarizes immunosuppressive M2-like TAMs toward antitumor M1 phenotypes. In collagen-induced arthritis (CIA) models, AC710 reduced joint swelling and inflammation by depleting pathogenic synovial macrophages [1] [4].
  • Bone Metastasis: CSF1R signaling stimulates osteoclastogenesis. AC710’s inhibition of CSF1R and PDGFRβ may preserve bone architecture in cancers with metastatic bone involvement [3] [10].

Table 2: Therapeutic Rationale for Dual FLT3/CSF1R Inhibition

Disease ContextFLT3 Inhibition EffectCSF1R Inhibition EffectAC710 Evidence
AML (FLT3-ITD+)Direct leukemia cell apoptosisDepletion of protumor TAMsTumor regression at 3-30 mg/kg [1]
Solid TumorsSuppression of oncogenic signalingTAM reprogramming → T cell activationNot yet clinically validated
Rheumatoid ArthritisMinor roleSynovial macrophage depletion → reduced joint damageEfficacy equivalent to dexamethasone [4]

AC710 Development Objectives: Selectivity vs. Polypharmacology Tradeoffs

AC710 emerged from systematic optimization of lead compound 4, a globally selective PDGFR-family inhibitor with poor pharmacokinetic properties (aqueous solubility <5 μg/mL, bioavailability 9%) [2] [3]. Key design strategies included:

  • Piperidine Per-Methylation: Adding methyl groups to the α-carbons of the solubilizing piperidine moiety (compound 22b, AC710) reduced metabolic clearance (rat Cl 14 mL/min/kg vs. 47 mL/min/kg for lead 4) while maintaining kinase affinity [3].
  • Downsizing the Isoquinoline Motif: Replacing the hydrophobic benzo group of lead 4 with methyl maintained target engagement but improved solubility [3].
  • Selectivity Preservation: AC710’s S(10) selectivity score of 0.033 across 386 kinases signifies minimal off-target interactions, contrasting with nonselective agents like sunitinib [2] [6]. This precision mitigates risks like hypertension (VEGFR off-target) or hyperglycemia (c-KIT overinhibition).

Table 3: Evolution of AC710 from Lead Compound 4

ParameterLead 4Intermediate 18bAC710 (22b)
FLT3 Kd (nM)0.70.50.5
CSF1R Kd (nM)8.50.81.57
Rat Clearance (mL/min/kg)4725.814.0
Oral AUC (μM·h)0.84.810.0
Bioavailability (%)92044

Properties

Product Name

AC710

IUPAC Name

N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide

Molecular Formula

C31H42N6O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39)

InChI Key

JVCWPUFNLFSKFS-UHFFFAOYSA-N

SMILES

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C

Canonical SMILES

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.